Naphthalen-2-ylmethanethiol
Overview
Description
Naphthalen-2-ylmethanethiol is an organic compound with the molecular formula C₁₁H₁₀S. It consists of a naphthalene ring system substituted with a methanethiol group at the second position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Naphthalen-2-ylmethanethiol is a supramolecular compound It’s known to be used as a reaction intermediate in the synthesis of other compounds .
Mode of Action
It is known to react with aluminium to form nanosized particles . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that it can be used as a reaction intermediate in the synthesis of other compounds . This suggests that it may play a role in various biochemical reactions, particularly those involving the formation of nanosized particles .
Result of Action
It’s known to react with aluminium to form nanosized particles , which suggests that it may have potential applications in the development of new materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmethyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding naphthalen-2-ylmethane. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. For example, reaction with alkyl halides can yield thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Naphthalen-2-ylmethanesulfoxide, naphthalen-2-ylmethanesulfone.
Reduction: Naphthalen-2-ylmethane.
Substitution: Various thioethers depending on the nucleophile used.
Scientific Research Applications
Naphthalen-2-ylmethanethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Comparison with Similar Compounds
Naphthalen-2-ylmethanethiol can be compared with other similar compounds such as:
Naphthalene-1-ylmethanethiol: Similar structure but with the thiol group at the first position.
Naphthalene-2-ylmethylamine: Contains an amine group instead of a thiol group.
Naphthalene-2-ylmethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
naphthalen-2-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQBQCAUQRBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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